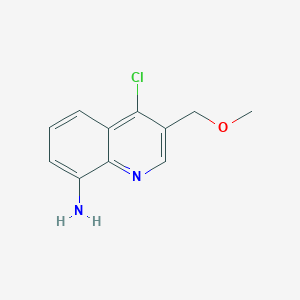

4-Chloro-3-(methoxymethyl)quinolin-8-amine

Description

4-Chloro-3-(methoxymethyl)quinolin-8-amine (CAS: 190139-07-2) is a quinoline derivative with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol . Its structure features a chlorine atom at position 4, a methoxymethyl group (-CH₂-O-CH₃) at position 3, and an amine group at position 8 of the quinoline scaffold.

Properties

IUPAC Name |

4-chloro-3-(methoxymethyl)quinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-15-6-7-5-14-11-8(10(7)12)3-2-4-9(11)13/h2-5H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHYXLAPZTXZMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C2C(=C1Cl)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(methoxymethyl)quinolin-8-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and methoxymethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methoxymethyl)quinolin-8-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 4-chloro-3-(methoxymethyl)quinolin-8-amine, exhibit significant antimicrobial properties. A study highlighted that hybrid quinoline-sulfonamide complexes demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity at low concentrations . This suggests that this compound could be a valuable lead compound in developing new antimicrobial agents.

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. The structural modifications in this compound may enhance its ability to inhibit cancer cell proliferation. Research has shown that various quinoline derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of quinoline derivatives. Studies involving related compounds have indicated that they may provide protective effects against neurodegenerative diseases like Alzheimer's disease by chelating metal ions such as copper and zinc, which are implicated in disease pathology . The ability of this compound to interact with metal ions could be explored for developing multifunctional agents targeting neurodegeneration.

Case Study 1: Antimicrobial Screening

A recent study synthesized various quinoline-sulfonamide complexes, including those derived from this compound. The results showed significant antibacterial activity against multiple bacterial strains with inhibition zones measuring up to 25 mm for Candida albicans. The promising MIC values indicate the potential for further development of these compounds into effective antimicrobial agents .

Case Study 2: Neuroprotective Agent Development

In a study focused on Alzheimer’s disease, researchers evaluated the potential of aminoquinoline derivatives as multifunctional agents capable of inhibiting amyloid-beta aggregation while also chelating metal ions. The findings suggested that modifications similar to those in this compound could enhance neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methoxymethyl)quinolin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Property Comparison

The table below compares 4-Chloro-3-(methoxymethyl)quinolin-8-amine with structurally related quinoline derivatives:

Key Observations:

- Substituent Effects: The methoxymethyl group in the target compound provides a balance between hydrophilicity and steric bulk compared to simpler groups like methyl (e.g., 8-chloro-2-methylquinolin-4-amine) or rigid halogens (e.g., 3,6-dichloroquinolin-8-amine) .

- Molecular Weight and Polarity: Compounds with extended side chains (e.g., 8-chloro-N-(2-methoxyethyl)quinolin-4-amine, MW 236.70) exhibit higher molecular weights and flexibility, which may impact membrane permeability . The dichloro derivative (213.06 g/mol) has higher lipophilicity (XLogP3: 2.8) compared to the target compound, which lacks computational property data .

Biological Activity

4-Chloro-3-(methoxymethyl)quinolin-8-amine is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antimalarial properties. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound possesses the following structural features:

- Chloro Group: Enhances lipophilicity and may influence biological interactions.

- Methoxymethyl Group: Potentially modulates the compound's solubility and reactivity.

- Amino Group: Essential for biological activity, particularly in enzyme interactions.

The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on related quinoline compounds reported that modifications in the structure, such as the presence of chloro and amino groups, enhance their efficacy against various bacterial strains. Specifically, derivatives with similar substitutions showed potent activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with inhibition zones ranging from 22 mm to 25 mm compared to standard drugs .

Anticancer Activity

Quinoline derivatives have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in several cancer cell lines by interfering with cell cycle regulation and promoting apoptotic pathways .

Antimalarial Activity

The antimalarial activity of quinoline derivatives has been well-documented. The presence of an amino side chain is crucial for binding to ferriprotoporphyrin IX (Fe(III)PPIX), which is involved in the detoxification process within malaria parasites. Studies suggest that 4-chloro substitutions may enhance this binding affinity, thereby increasing the compound's antimalarial efficacy .

Other Biological Activities

Quinoline derivatives are also being investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Some studies have shown that related compounds can inhibit amyloid-beta aggregation and exhibit cholinesterase inhibitory activity, which is beneficial for cognitive function .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The amino group likely interacts with active sites on target enzymes, blocking their function.

- Metal Ion Chelation: Similar compounds have shown the ability to chelate metal ions, which can disrupt metal-dependent enzymatic processes.

- Apoptosis Induction: By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

In a comparative study involving various quinoline derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of mg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Properties

A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer therapeutic agent .

Q & A

Basic: What are the established synthetic methodologies for 4-Chloro-3-(methoxymethyl)quinolin-8-amine?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : 2-Chloro-8-methyl-3-formylquinoline can react with 4-methoxyaniline in methanol, followed by NaBHCN reduction to yield the amine derivative .

- Catalyzed substitution : Iron(III) chloride (20 mol%) in 1,2-dichloroethane at 140°C for 24 hours achieves 83% yield for structurally similar quinolin-8-amine derivatives .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (e.g., cold methanol) is used to isolate the product .

Basic: How is the molecular structure of this compound characterized?

Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings), and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxymethyl at C3 and amine at C8) and confirm regioselectivity .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data for quinolin-8-amine derivatives?

Answer:

Contradictions may arise from isomerism, solvent effects, or byproducts. Mitigation strategies:

- Multi-technique validation : Combine X-ray (for absolute configuration) with NMR (e.g., NOESY for spatial proximity) and IR (functional group confirmation) .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., methoxymethyl rotation) that static crystallography might miss .

- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., bond critical points at B3LYP/6-311+G(d,p)) to identify discrepancies .

Advanced: What catalytic systems optimize the synthesis of methoxymethyl-substituted quinolines?

Answer:

Catalyst selection depends on substrate sensitivity and reaction scale:

- Lewis acids : FeCl enhances electrophilic substitution in dichloroethane, achieving >80% yield .

- Transition metals : Cu-mediated C–H activation enables regioselective functionalization but requires inert conditions .

- Reducing agents : NaBHCN (pH ≈6) is preferred over LiAlH for imine reduction due to milder conditions and reduced side reactions .

Advanced: How do structural modifications at C3 and C8 influence biological activity?

Answer:

- C3 methoxymethyl : Enhances lipophilicity, improving membrane permeability. Compare with nitro or trifluoromethyl groups using logP calculations .

- C8 amine : Acts as a hydrogen-bond donor. Schiff base derivatives (e.g., (E)-N-(furan-2-yl methylene)quinolin-8-amine) show antimicrobial activity via metal coordination .

- Structure-activity relationships (SAR) : Replace methoxymethyl with ethyl or trifluoromethyl to assess cytotoxicity (e.g., IC values in antimalarial assays) .

Basic: What are the applications of this compound in coordination chemistry?

Answer:

The amine and heterocyclic nitrogen serve as donor sites:

- Metal complexes : Forms stable Co(II) or Fe(II) complexes for catalytic ethylene oligomerization .

- Schiff base ligands : React with aldehydes to generate ligands for antimicrobial or antitumor studies (e.g., Mn(II) complexes with antioxidant activity) .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

- Solvent optimization : Replace methanol with THF or DMF to improve solubility .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 1 hour (e.g., 95% yield in phthalazinone synthesis) .

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted formyl intermediates) and adjust stoichiometry .

Basic: What analytical techniques validate purity and stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.